

# Application Notes and Protocols for REGN5093-M114 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

REGN5093-M114 is a novel antibody-drug conjugate (ADC) under investigation for the treatment of MET-overexpressing advanced cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] This document provides an overview of REGN5093-M114, its components, mechanism of action, and a representative protocol for its synthesis based on established lysine conjugation methodologies. The specific synthesis and manufacturing processes for REGN5093-M114 are proprietary to Regeneron Pharmaceuticals; the protocols detailed below are for educational and informational purposes, illustrating a general approach to ADC synthesis.

### Introduction to REGN5093-M114

REGN5093-M114 is an ADC that combines a highly specific antibody with a potent cytotoxic agent, designed to deliver the therapeutic payload directly to tumor cells.[4]

 Antibody (REGN5093): A human IgG4p bispecific antibody that targets two distinct, nonoverlapping epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase.[2][5] This biparatopic binding blocks hepatocyte growth factor (HGF) binding and promotes the internalization and degradation of the MET receptor.[6]



- Linker-Payload (M114): A protease-cleavable linker covalently attached to the cytotoxic payload.[4][5][7]
- Payload (M24): A potent maytansine derivative that acts as a microtubule assembly inhibitor.
  [2][7][8] Upon release within the cancer cell, M24 disrupts mitosis, leading to cell cycle arrest and apoptosis.[5][9]

The conjugation of the M114 linker-payload to the REGN5093 antibody occurs at surface-accessible lysine residues.[2][6]

### **Mechanism of Action**

The therapeutic strategy of REGN5093-M114 involves a multi-step process to ensure targeted cell killing while minimizing systemic toxicity.

- Binding: The REGN5093 antibody binds to two different epitopes on the MET receptor on the surface of tumor cells.[6]
- Internalization: This binding event induces rapid internalization of the ADC-MET receptor complex into the cell via endosomes.[6]
- Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.
- Payload Release: Within the lysosome, the protease-cleavable linker is degraded by lysosomal enzymes, releasing the active maytansinoid cytotoxin (M24).[6]
- Cytotoxicity: The released M24 payload binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and cell death.[5][9]





Click to download full resolution via product page

Figure 1. Mechanism of Action of REGN5093-M114.



## **Quantitative Data Summary**

The following table summarizes key quantitative parameters for REGN5093-M114 based on publicly available data.

| Parameter                            | Value                                | Reference |
|--------------------------------------|--------------------------------------|-----------|
| Drug-to-Antibody Ratio (DAR)         | ~3.2                                 | [4][7]    |
| Antibody Component                   | REGN5093 (Human IgG4p<br>Bispecific) | [2][6]    |
| Payload Component                    | M24 (Maytansine Derivative)          | [5][7]    |
| Linker Type                          | Protease-Cleavable                   | [4][5]    |
| Conjugation Site                     | Lysine Residues                      | [2][6]    |
| Clinical Trial ID                    | NCT04982224                          | [1][2]    |
| Preclinical Efficacy Dose (PDX Mice) | 10 mg/kg                             | [4]       |
| Clinical Dosing Regimen              | Intravenously, once every 3 weeks    | [2][6]    |

## **Experimental Protocols**

The following sections describe a generalized workflow and representative protocols for the synthesis, purification, and characterization of a maytansinoid ADC via lysine conjugation.

### **General Synthesis Workflow**

The synthesis of an ADC like REGN5093-M114 involves a multi-step bioconjugation process. The goal is to covalently attach the linker-payload to the antibody in a controlled manner.





Click to download full resolution via product page

Figure 2. General workflow for ADC synthesis via lysine conjugation.

### **Representative Protocol: Lysine-Based Conjugation**

This protocol is a general representation and would require optimization for the specific antibody and linker-payload.

#### Materials:

- REGN5093 antibody in a suitable buffer (e.g., PBS, pH 7.4)
- Maytansine derivative M24 with an integrated N-hydroxysuccinimide (NHS) ester linker (a common method for targeting lysines)
- Reaction Buffer: Borate or Phosphate buffer, pH 8.0-8.5
- Quenching Reagent: (e.g., Tris or Glycine solution)
- Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction
  Chromatography (HIC)



 Characterization Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (MS), HPLC system

#### Procedure:

- Antibody Preparation:
  - Buffer exchange the REGN5093 antibody into the chosen reaction buffer. Aminecontaining buffers like Tris should be avoided in this step.
  - Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
- Linker-Payload Preparation:
  - Dissolve the NHS-ester-containing M114 linker-payload in a suitable organic co-solvent (e.g., DMSO, DMA) to create a concentrated stock solution.
- Conjugation Reaction:
  - Gently stir the antibody solution at a controlled temperature (e.g., room temperature or 4°C).
  - Slowly add a calculated molar excess of the dissolved linker-payload to the antibody solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and must be optimized.
  - Allow the reaction to proceed for a specified time (e.g., 1-4 hours), protected from light.
- · Quenching:
  - Add a quenching reagent to consume any unreacted NHS-ester linker-payload, stopping the conjugation reaction.
- Purification:
  - Purify the resulting ADC from unconjugated payload, aggregated protein, and other reaction components.



- Size Exclusion Chromatography (SEC): Separates the larger ADC from the smaller, unconjugated linker-payload.
- Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
- Collect fractions and perform buffer exchange into a stable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

#### Characterization:

- Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody.
  This can be measured using UV-Vis spectrophotometry (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the payload) or by Mass Spectrometry.
- Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC-HPLC.
- In Vitro Cell Viability: Perform cytotoxicity assays on MET-overexpressing cancer cell lines to confirm the potency of the ADC.
- Binding Affinity: Confirm that the conjugation process has not negatively impacted the antibody's ability to bind to the MET receptor using methods like ELISA or Surface Plasmon Resonance (SPR).

### Conclusion

REGN5093-M114 is a promising ADC that leverages a biparatopic antibody to achieve targeted delivery of a potent maytansinoid payload to MET-overexpressing tumors. Its synthesis relies on established bioconjugation chemistry, likely involving the reaction of an activated linker-payload with lysine residues on the antibody. The protocols and data presented here provide a foundational understanding for researchers in the field of targeted cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A PHASE 1/2 STUDY OF REGN5093-M114 (METXMET ANTIBODY-DRUG CONJUGATE) IN PATIENTS WITH MET OVEREXPRESSING ADVANCED CANCER | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 4. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. adc.bocsci.com [adc.bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for REGN5093-M114 Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567696#regn5093-m114-synthesis-using-maytansine-derivative-m24]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com